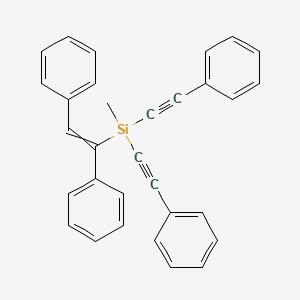
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane is a complex organosilicon compound characterized by its unique structure, which includes phenyl groups attached to silicon via ethynyl and ethenyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane typically involves the reaction of phenylacetylene with a silicon-containing precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where phenylacetylene reacts with a silicon precursor in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to their corresponding alkanes.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane is used as a building block for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology
While its direct applications in biology are limited, derivatives of this compound may be used in the development of bioactive molecules or as intermediates in the synthesis of pharmaceuticals.
Medicine
In medicine, the compound’s derivatives could potentially be used in drug development, particularly in the design of molecules with specific interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which (1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane exerts its effects depends on its specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The phenyl groups can stabilize reaction intermediates, enhancing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylacetylene: Similar in structure but lacks the silicon atom.
Tetraphenylsilane: Contains silicon but with different substituents.
Phenyltrimethoxysilane: Another organosilicon compound with different functional groups.
Uniqueness
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane is unique due to its combination of phenyl, ethenyl, and ethynyl groups attached to a silicon atom. This structure imparts specific chemical properties, making it valuable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
821800-36-6 |
|---|---|
Fórmula molecular |
C31H24Si |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
1,2-diphenylethenyl-methyl-bis(2-phenylethynyl)silane |
InChI |
InChI=1S/C31H24Si/c1-32(24-22-27-14-6-2-7-15-27,25-23-28-16-8-3-9-17-28)31(30-20-12-5-13-21-30)26-29-18-10-4-11-19-29/h2-21,26H,1H3 |
Clave InChI |
VXYCRUWZILTAMB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


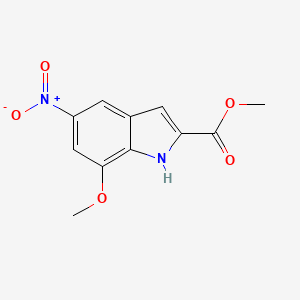
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
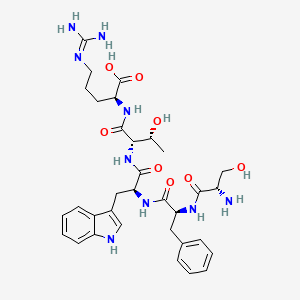
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
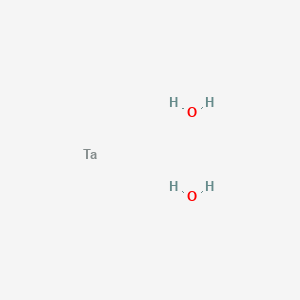
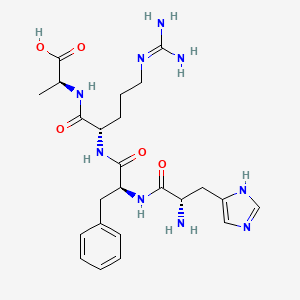
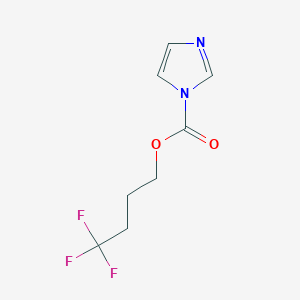
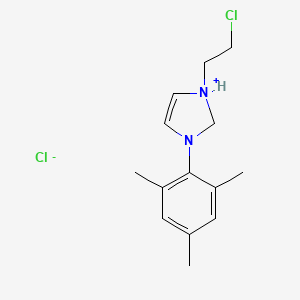

![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
